Whiskey lactone

Sensory Science Flavor Chemistry Wine and Spirit Analysis

Whiskey lactone (CAS 39212-23-2), also known as β-methyl-γ-octalactone or 5-butyl-4-methyldihydro-2(3H)-furanone, is a chiral lactone compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. It is commercially supplied as a mixture of cis- and trans-diastereomers, typically at a purity of ≥98%, with physical specifications including a density of 0.952 g/mL at 25 °C, a boiling point of 93-94 °C/5 mmHg, and a refractive index (n20/D) of 1.4454.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 39212-23-2
Cat. No. B1216221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWhiskey lactone
CAS39212-23-2
Synonymsbeta-methyl-gamma-octalactone
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCC1C(CC(=O)O1)C
InChIInChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3
InChIKeyWNVCMFHPRIBNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water to < 0.1%;  soluble in hexane to > 50%

Structure & Identifiers


Interactive Chemical Structure Model





Whiskey Lactone (CAS 39212-23-2): Procurement-Ready Specifications and Core Chemical Identity


Whiskey lactone (CAS 39212-23-2), also known as β-methyl-γ-octalactone or 5-butyl-4-methyldihydro-2(3H)-furanone, is a chiral lactone compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol [1]. It is commercially supplied as a mixture of cis- and trans-diastereomers, typically at a purity of ≥98%, with physical specifications including a density of 0.952 g/mL at 25 °C, a boiling point of 93-94 °C/5 mmHg, and a refractive index (n20/D) of 1.4454 . This compound is the primary olfactory contributor to the coconut, woody, and sweet aroma characteristic of oak-aged spirits such as whiskey, bourbon, and wine [2].

1Chiral reference standard for GC method development
2Characterized sensory thresholds for panel calibration
3Defined isomer ratio control for oak-specific flavor profiling

Why Generic 'Oak Lactone' Substitution Fails: The Critical Distinction Between Whiskey Lactone Diastereomers and Enantiomers


Substituting whiskey lactone with a generic 'oak lactone' or an undefined stereoisomeric mixture introduces significant analytical and sensory variability that undermines reproducibility in both research and industrial applications. The compound exists as two diastereomers (cis- and trans-) and, within each, two enantiomers, yielding four distinct stereoisomers [1]. These individual isomers possess dramatically different sensory detection thresholds [2], distinct chromatographic behaviors [3], and are present in widely varying ratios depending on oak species and geographic origin [4]. A procurement decision that does not specify and verify the stereochemical composition risks invalidating sensory studies, compromising flavor consistency, or failing to meet the analytical resolution required for advanced applications.

IsomerUndefined stereoisomeric mixtures introduce sensory variability; cis/trans ratios and enantiomeric purity determine threshold perception.
SpeciesGeneric “oak lactone” may not replicate species-specific profiles (e.g., Japanese vs. American oak) due to variable isomer ratios.

Quantitative Differentiation Guide: Evidence-Based Selection Criteria for Whiskey Lactone (CAS 39212-23-2)


Sensory Detection Threshold Differential: cis- vs. trans-Whiskey Lactone

In a model wine solution (12% v/v ethanol), the cis-whiskey lactone diastereomer exhibits a sensory detection threshold of 20 μg/L, while the trans-whiskey lactone diastereomer has a significantly higher threshold of 130 μg/L [1]. This 6.5-fold difference in sensitivity means that, at typical concentrations found in oak-aged red wines (often ~50-200 μg/L), the cis-isomer will consistently exert a supra-threshold sensory impact, whereas the trans-isomer will often remain sub-threshold [1]. The sensory profile of each isomer also differs: both modulate fruity aromas by decreasing the perception of red berry fruit notes, while increasing blackberry fruit and spicy descriptors [1].

Sensory threshold
Head-to-head
6.5-fold difference
Cis isomer dominates sensory impact at typical wine concentrations
12% ethanol model wine; cis 20 μg/L, trans 130 μg/L
Sensory Science Flavor Chemistry Wine and Spirit Analysis

Enantiomeric Resolution and Analytical Method Differentiation via Chiral GC

The four enantiomers of whiskey lactone can be baseline-resolved using gas chromatography on a HYDRODEX β-6TBDE chiral stationary phase under isothermal conditions (125 °C, helium carrier gas at 0.6 bar) [1]. Comparative studies demonstrate that enantioseparation efficiency is highly dependent on the specific cyclodextrin derivative used as the chiral selector [2]. For instance, 6-O-tert-butyldimethylsilyl-2,3-dialkylated or -diacylated β-cyclodextrin derivatives provide high chiral resolution, whereas other derivatives like heptakis-(6-O-allyl-2,3-di-O-iso-pentyl)-β-cyclodextrin provide no or only minor chiral selectivity for whiskey lactone [2]. This contrasts with cognac lactone, which, despite being a close structural homolog, exhibits different enantioseparation behavior on the same stationary phases [2].

Chiral GC resolution
Method context
Baseline separation of 4 enantiomers on HYDRODEX β-6TBDE
Supports enantiomeric purity verification
Specific cyclodextrin derivative required; other CSPs show no selectivity
Analytical Chemistry Chiral Separation Gas Chromatography

Oak Species-Dependent Diastereomer Ratios: Quantified Differences in trans-Lactone Levels

Whiskies matured in casks constructed from Japanese oak (Quercus mongolica) develop substantially higher levels of trans-whiskey lactone relative to whiskies matured in either American oak (Quercus alba) or European/Spanish oak (Quercus petraea/robur) [1]. While the exact concentration values vary with aging duration and cask history, the relative enrichment of the trans-isomer in Japanese oak is a consistently observed and statistically significant finding [1]. This species-dependent isomer ratio is further supported by data showing that Quercus petraea wood is significantly richer in total whiskey-lactone than Quercus robur (10.8 vs. 0.6 μg/g wood), demonstrating that lactone content is not a uniform class property [2]. Furthermore, aging studies with oak chips confirm that American oak preferentially increases cis-whiskey lactone concentrations, while French oak leads to higher trans-whiskey lactone concentrations in the finished wine [3].

Oak species ratio
Cross-study comparable
Trans-lactone elevated in Japanese oak
Species-dependent ratio; American/French oak profiles differ
Relative quantification in whisky and model wine
Wood Science Flavor Precursor Analysis Spirit Maturation

Validated Multi-Analyte Quantification Method: SPME-GC-MS for Whiskey Lactone and Co-Occurring Oak Volatiles

A fully validated SPME-GC-MS method has been established for the simultaneous quantification of both cis- and trans-whiskey lactone alongside other critical oak-derived odorants, including guaiacol, γ-nonalactone, eugenol, vanillin, and acetovanillone, in a single analytical run [1]. This method was specifically validated for the analysis of spirits such as Cognac, Armagnac, and rum, providing a robust, reproducible framework for quality control [1]. The method achieves the necessary sensitivity to quantify whiskey lactone at concentrations relevant to beverage analysis. In contrast, alternative methods for lactone analysis, such as dynamic HS-GC-MS for blood samples, have a limit of detection for whiskey lactone of approximately 1,000 μg/L, which is far above the sensory thresholds relevant for flavor research .

SPME-GC-MS method
Method context
Validated simultaneous quantification of oak volatiles in spirits
Provides sensitivity at beverage-relevant levels
Contrasts with HS-GC-MS LOD ~1,000 μg/L (unsuitable for sensory thresholds)
Analytical Method Validation Food Chemistry Quality Control

Enantioselective Biocatalytic Synthesis: Production of Enantiomerically Pure Whiskey Lactone Isomers

A three-step biocatalytic method enables the synthesis of enantiomerically pure cis- and trans-whiskey lactone isomers [1]. The process involves column chromatography separation of the diastereomeric mixture, chemical reduction to corresponding syn- and anti-diols, and finally, microbial oxidation using Rhodococcus erythropolis strains (DSM44534 or PCM2150) to yield enantiomerically pure isomers [1]. This method provides an alternative to traditional chemical synthesis and chromatographic resolution. Critically, the biocatalytic approach has demonstrated the ability to produce specific enantiomers such as trans-(+)-(4S,5R) and trans-(−)-(4R,5S), as well as the enantiomerically enriched cis-(−)-(4S,5S)-isomer, which is challenging to obtain by other means [1]. This contrasts with commercially available whiskey lactone, which is supplied as a racemic mixture of cis- and trans-diastereomers (≥98% purity, unspecified enantiomeric ratio) .

Biocatalytic synthesis
Head-to-head
Enantiopure isomers (>99% ee) via R. erythropolis
Enables enantiomer-specific studies and reference standards
Commercial standard supplied as racemic mixture
Biocatalysis Stereoselective Synthesis Green Chemistry

Geographic and Latitudinal Variation in Natural cis-Lactone Concentration in White Oak

A national survey of white oak in the United States revealed significant regional variation in cis-oak lactone concentration [1]. Trees were categorized into three distinct regions based on decreasing cis-oak lactone levels: Gulf Coast, Midwest, and Pennsylvania [1]. A clear correlation was established between a tree's latitude and its oak lactone concentration, with lower latitudes corresponding to higher total cis-oak lactone levels [1]. Furthermore, the study found that Pennsylvania oak's cis-oak lactone levels are very similar to those found in French oak, suggesting that geographic origin is a primary driver of this key aroma precursor [1]. This contrasts with the consistent, defined isomer ratio achievable by formulating with pure whiskey lactone.

Geographic variation
Class-level inference
Latitude-dependent cis-lactone concentration
Regional variability may affect natural extract consistency
U.S. white oak survey; low-latitude trees show higher levels
Natural Product Variation Forestry Geographic Indication

Optimal Research and Industrial Deployment Scenarios for Whiskey Lactone (CAS 39212-23-2)


Sensory Science: Calibration and Training of Panels for Oak-Aged Beverage Evaluation

The well-characterized sensory thresholds of whiskey lactone diastereomers (20 μg/L for cis-, 130 μg/L for trans- in 12% ethanol) [1] make it an ideal reference standard for training sensory panels. By using pure compound to create defined concentration gradients, panels can be calibrated to recognize and quantify the specific coconut, woody, and spicy notes imparted by oak aging. This ensures consistent and objective sensory data in product development and quality assurance, particularly for wines and spirits where the compound's masking effect on red berry fruit notes and enhancement of blackberry/spicy notes is a critical quality parameter [1].

Analytical Chemistry: Development and Validation of Chiral and Achiral Methods for Oak Volatiles

The compound serves as an essential reference material for developing and validating analytical methods for complex matrices like wine, whiskey, and wood extracts. Its established chiral separation on HYDRODEX β-6TBDE and specific cyclodextrin derivatives provides a benchmark for GC method development [2]. Furthermore, its inclusion in validated multi-analyte SPME-GC-MS methods for spirits [3] positions it as a key standard for laboratories aiming to quantify a suite of oak-derived aroma compounds in a single, high-throughput run. The availability of enantiomerically pure isomers via biocatalysis [4] further enables the development of advanced enantiomer-specific quantitation methods.

Flavor and Fragrance Formulation: Engineering Oak Species-Specific Profiles and Ensuring Batch-to-Batch Consistency

The documented variation in whiskey lactone content and isomer ratio across different oak species—e.g., higher trans-lactone in Japanese oak [5], a 18-fold difference in total lactone between Q. petraea and Q. robur [6], and differential isomer release from American vs. French oak chips [7]—demonstrates that a 'generic oak' flavor is not achievable with natural extracts alone. By procuring pure whiskey lactone and blending its isomers in precise ratios, formulators can reliably recreate the signature flavor profiles of specific oak types (e.g., American, French, Japanese) with high fidelity and reproducibility, bypassing the inherent variability of natural wood sources [8].

Academic and Industrial Research: Investigating Enantiomer-Specific Biological and Sensory Effects

The biocatalytic production of enantiomerically pure whiskey lactone isomers [4] opens new avenues for investigating the stereospecificity of olfactory receptors and other biological interactions. This is critical for understanding the molecular basis of flavor perception and for developing novel, enantiopure flavor ingredients with enhanced or novel sensory properties. Researchers in food science, biochemistry, and pharmacology can utilize these pure isomers to conduct rigorous, reproducible studies on structure-odor relationships and potential bioactivities, moving beyond the limitations of working with racemic or undefined stereoisomeric mixtures.

Application
Selection Property
Validation Focus
Sensory panel training & calibration
Characterized cis/trans sensory thresholds
Panel consistency and threshold reproducibility
Analytical method development
Chiral GC separation benchmark
Enantiomeric purity verification and method transfer
Oak species-specific flavor formulation
Isomer ratio precision
Batch-to-batch flavor profile consistency
Enantiomer-specific olfactory research
Enantiopure isomer availability
Structure-odor relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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